(1R)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol
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Description
(1R)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol is a useful research compound. Its molecular formula is C9H11BrO2 and its molecular weight is 231.09 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
(1R)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol plays a pivotal role in the synthesis of various compounds. Sherekar et al. (2021) demonstrated its use in synthesizing compounds with significant antimicrobial activities. The process involves the synthesis of 1-(4- bromo -1-hydroxynaphthalen-2- yl)-ethan-1-ones, which are then used to create other compounds with potential biological applications (Sherekar, Kakade, & Padole, 2021).
Role in Drug Synthesis
This compound is essential in the synthesis of drugs. Wilkinson et al. (2000) highlighted its role in the synthesis of the β2-adrenoceptor agonist (R,R)-formterol. A key step was the chemoselective reduction of (1R)-2-bromo-1-[3-nitro-4-(phenylmethoxy)phenyl]ethan-1-ol to yield (1R)-1-[3-amino-4-(phenylmethoxy)phenyl]-2-bromoethan-1-ol, crucial for the drug's production (Wilkinson, Hett, Tanoury, Senanayake, & Wald, 2000).
Catalytic Applications
The compound finds applications in catalysis as well. For instance, Preetz et al. (2009) discussed the hydrogenation of [Rh(DIPAMP)(NBD)]BF4, where DIPAMP includes a component similar to this compound. This process leads to the formation of solvate complexes and arene-bridged dimeric species, showcasing the compound's utility in complex catalytic reactions (Preetz, Baumann, Fischer, Drexler, Schmidt, Thede, & Heller, 2009).
Anticancer Applications
In the field of oncology, Suzuki et al. (2020) discovered a derivative of this compound, which showed potent antiproliferative activity. This compound, PVHD303, was found to disturb microtubule formation and inhibit tumor growth in vivo, highlighting the potential of this compound derivatives in cancer treatment (Suzuki, Otake, Ueno, Hayashi, Ishii, Miyoshi, Kuroiwa, Tachikawa, Fujimaki, Nishiyama, Manabe, Yamazaki, & Asai, 2020).
Chiral Synthesis
It also finds use in the synthesis of chiral molecules. Zhang et al. (2014) developed a procedure for synthesizing enantiomerically pure derivatives of a compound similar to this compound. This process highlights the compound's significance in producing optically active molecules, crucial for various applications in chemistry and pharmacology (Zhang, Wang, Li, Liu, Xu, Tang, Wang, & Zhao, 2014).
Biocatalysis
In biocatalysis, Janeczko et al. (2014) used a strain of Rhodotorula rubra for the biotransformation of α-haloacetophenones into (R)-alcohols, using a molecule structurally similar to this compound. This study showcases the potential of such compounds in enantioselective biotransformations, a crucial aspect of green chemistry (Janeczko, Dymarska, & Kostrzewa-Susłow, 2014).
Properties
IUPAC Name |
(1R)-1-(2-bromo-4-methoxyphenyl)ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2/c1-6(11)8-4-3-7(12-2)5-9(8)10/h3-6,11H,1-2H3/t6-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJSSRKRHXCIJRN-ZCFIWIBFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)OC)Br)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C=C(C=C1)OC)Br)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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